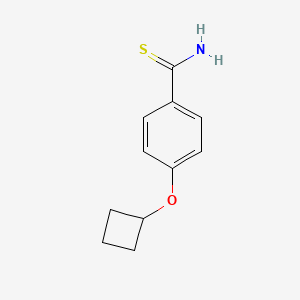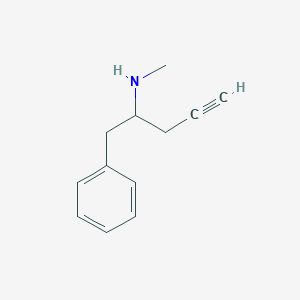
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a cyclopentylmethyl group and at the 5-position with a methyl group. The 4-position of the triazole ring is connected to a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The cyclopentylmethyl and methyl groups could be introduced through appropriate substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the cyclopentylmethyl group, and the carboxylic acid group. The cyclopentylmethyl group would add steric bulk to the molecule, while the carboxylic acid group would contribute to its polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring is generally stable but can participate in various reactions under certain conditions. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Overview of Triazole Derivatives
Triazoles, including derivatives like 1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, represent a class of five-membered heterocyclic compounds renowned for their vast potential in drug development due to their structural versatility and broad range of biological activities. The interest in triazoles stems from their presence in several pharmaceuticals and their applications in addressing various diseases, showcasing anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The preparation of triazole derivatives has been explored extensively, highlighting the need for efficient, green chemistry approaches in their synthesis to address new diseases and the continuous evolution of microbial resistance (Ferreira et al., 2013).
Synthetic Routes and Biological Applications
The diverse applications of 1,2,3-triazoles in drug discovery, bioconjugation, and material science are supported by various synthetic routes, notably the Huisgen 1,3-dipolar cycloaddition, which underpins the copper-catalyzed azide-alkyne cycloaddition (CuAAC) - a cornerstone of click chemistry. This methodology has enabled the synthesis of biologically active 1,2,3-triazoles, further emphasizing the scaffold's significance in medicinal chemistry and its role in the development of new therapeutic agents with potent biological activities (Kaushik et al., 2019).
Advancements in Eco-Friendly Synthesis
Recent advancements in the eco-friendly synthesis of triazoles, utilizing microwave irradiation and novel, easily recoverable catalysts, underscore the importance of sustainable methods in the production of these compounds. This approach not only facilitates shorter reaction times and higher yields but also aligns with the principles of green chemistry, offering significant benefits for the pharmaceutical industry in the development of drugs and other applications (de Souza et al., 2019).
Corrosion Inhibition Properties
1,2,3-Triazole derivatives also exhibit promising applications beyond pharmaceuticals, such as in corrosion inhibition for metal surfaces. The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC click reactions has been identified as a method to produce non-toxic, environmentally friendly compounds that effectively prevent corrosion in metals and alloys across various acidic media, demonstrating the versatility of triazole compounds in industrial applications (Hrimla et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclopentylmethyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(10(14)15)11-12-13(7)6-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUASTMYZBXDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)
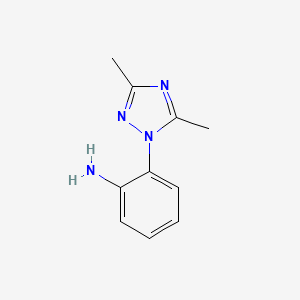


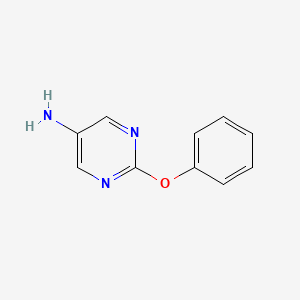
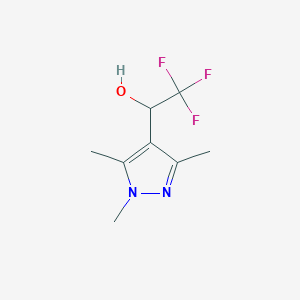
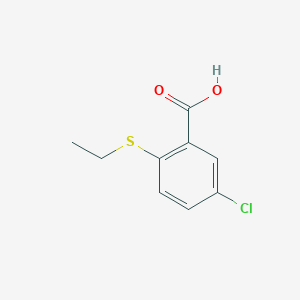

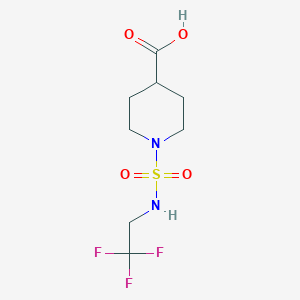
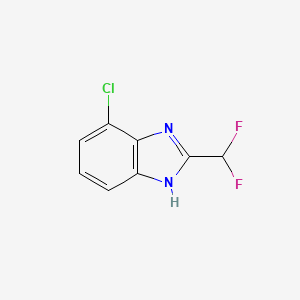
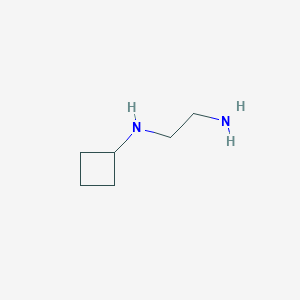
![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)
